4-Nitrobenzo[b]thiophene-2-carboxylic acid

Catalog No.
S741047
CAS No.
19995-46-1
M.F
C9H5NO4S
M. Wt
223.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzo[b]thiophene-2-carboxylic acid

CAS Number

19995-46-1

Product Name

4-Nitrobenzo[b]thiophene-2-carboxylic acid

IUPAC Name

4-nitro-1-benzothiophene-2-carboxylic acid

Molecular Formula

C9H5NO4S

Molecular Weight

223.21 g/mol

InChI

InChI=1S/C9H5NO4S/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12)

InChI Key

VWBSZLRCSIQTCP-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)[N+](=O)[O-]

Synthesis:

-Nitrobenzo[b]thiophene-2-carboxylic acid has been synthesized through various methods, including:

  • The condensation of 4-nitrobenzenethiol with maleic anhydride .
  • The reaction of 4-nitrocinnamic acid with thionyl chloride .

These methods allow researchers to access this compound for further investigation.

Potential Applications:

Research suggests that 4-Nitrobenzo[b]thiophene-2-carboxylic acid may have potential applications in various scientific fields, including:

  • Material Science: Due to its aromatic structure and functional groups, the compound has been explored for its potential use in the development of novel organic materials with specific properties like conductivity or photoluminescence. However, further research is needed to confirm its suitability for practical applications.
  • Medicinal Chemistry: The nitro and carboxylic acid groups present in the molecule offer potential for modification and exploration of its biological activity. Studies have investigated its anti-inflammatory and antimicrobial properties, but further research is necessary to determine its efficacy and safety for therapeutic purposes.

4-Nitrobenzo[b]thiophene-2-carboxylic acid is an organic compound characterized by the molecular formula C9H5NO4SC_9H_5NO_4S and a molecular weight of approximately 223.21 g/mol. This compound is a derivative of benzo[b]thiophene, featuring a nitro group at the 4-position and a carboxylic acid group at the 2-position. The presence of these functional groups imparts unique chemical properties and potential biological activities, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .

Due to its functional groups:

  • Nitration: The introduction of the nitro group can be achieved through nitration processes involving concentrated sulfuric and nitric acids.
  • Oxidation: The oxidation of 4-nitrobenzo[b]thiophene can yield 4-nitrobenzo[b]thiophene-2-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
  • Substitution Reactions: The carboxylic acid group can undergo various substitution reactions, allowing for the synthesis of esters and other derivatives .

Research indicates that 4-nitrobenzo[b]thiophene-2-carboxylic acid exhibits potential biological activities, particularly in medicinal chemistry. It serves as a precursor for bioactive molecules, including compounds that may act as enzyme inhibitors or receptor modulators. Some derivatives have demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation, suggesting its utility in developing anticancer agents .

The synthesis of 4-nitrobenzo[b]thiophene-2-carboxylic acid can be achieved through several methods:

  • Nitration of Benzo[b]thiophene-2-carboxylic Acid:
    • React benzo[b]thiophene-2-carboxylic acid with a mixture of concentrated sulfuric and nitric acids to introduce the nitro group.
  • Oxidation of 4-Nitrobenzo[b]thiophene:
    • Use potassium permanganate or chromium trioxide in acidic conditions to oxidize 4-nitrobenzo[b]thiophene, resulting in the formation of the carboxylic acid group at the 2-position.
  • Industrial Production:
    • While detailed industrial methods are not extensively documented, the aforementioned synthetic routes can be scaled up with optimization for industrial applications .

4-Nitrobenzo[b]thiophene-2-carboxylic acid has diverse applications:

  • Medicinal Chemistry: It is utilized as a building block for synthesizing various bioactive compounds, particularly those with anticancer properties.
  • Materials Science: The compound's unique electronic properties allow it to be used in developing organic semiconductors and advanced materials.
  • Chemical Biology: It plays a role in studying enzyme inhibitors and other biologically active compounds .

The interaction studies involving 4-nitrobenzo[b]thiophene-2-carboxylic acid primarily focus on its biological activity. Research has shown that derivatives of this compound can interact with specific enzymes and receptors, influencing cellular pathways related to cancer progression. Understanding these interactions aids in designing more effective therapeutic agents .

Several compounds share structural similarities with 4-nitrobenzo[b]thiophene-2-carboxylic acid, each exhibiting unique properties:

Compound NameFeatures
Benzo[b]thiophene-2-carboxylic AcidLacks the nitro group; less reactive in certain transformations.
4-Aminobenzo[b]thiophene-2-carboxylic AcidContains an amino group instead of a nitro group; exhibits different reactivity and biological activity.
4-Nitrobenzo[b]thiopheneLacks the carboxylic acid group; affects solubility and reactivity in

XLogP3

2.6

Wikipedia

4-Nitro-1-benzothiophene-2-carboxylic acid

Dates

Last modified: 08-15-2023

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